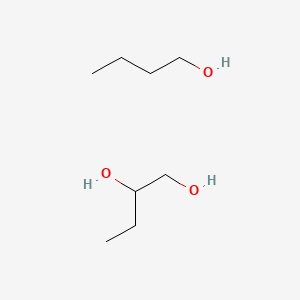

Butane-1,2-diol;butan-1-ol

Description

Properties

CAS No. |

144437-84-3 |

|---|---|

Molecular Formula |

C8H20O3 |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

butane-1,2-diol;butan-1-ol |

InChI |

InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3 |

InChI Key |

LRKPGLNUNYIODV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development for Butane 1,2 Diol and Butan 1 Ol

Catalytic Production Pathways

Catalytic routes are central to the modern synthesis of both butan-1-ol and butane-1,2-diol, utilizing diverse feedstocks from traditional petrochemical sources to renewable biomass.

The synthesis of butan-1-ol via heterogeneous catalysis is a well-established field, with ongoing innovations aimed at improving catalyst performance and utilizing more sustainable feedstocks like ethanol (B145695).

The hydroformylation of olefins, primarily propene, followed by hydrogenation of the resulting aldehydes, is a major industrial route to butan-1-ol. This process, often referred to as the oxo-process, traditionally uses homogeneous catalysts. However, research has focused on developing heterogeneous systems to overcome separation challenges. mdpi.comnih.gov

Rhodium-based catalysts are highly effective for this transformation. nih.gov When supported on ordered mesoporous silica (B1680970) like FSM-16, rhodium catalysts demonstrate exceptional selectivity towards butanols. For instance, a [RhMo6O18(OH)6]3-/FSM-16 catalyst can achieve a selectivity to n-butanol and iso-butanol greater than 98%. chiba-u.jp The confined space within the mesoporous structure is believed to favor the multi-step hydrogenation of intermediate oxygenates, leading to the high alcohol yield. chiba-u.jp In these systems, rhodium exists as metallic nanoparticles, with molybdenum acting as a promoter to further enhance selectivity. chiba-u.jp

Performance of Rhodium Catalysts in Propene Hydroformylation

| Catalyst | Support | Reaction Temperature | Selectivity to Butanols (n- + iso-) |

|---|---|---|---|

| [RhMo6O18(OH)6]3- | FSM-16 | 433 K | >98% |

| RhCl3 | FSM-16 | 433 K | 73% |

The conversion of ethanol to butan-1-ol is an attractive route for producing advanced biofuels from renewable resources. greencarcongress.com This transformation is typically achieved through the Guerbet reaction, which requires a multifunctional catalyst with balanced acidic-basic sites and metallic sites for hydrogenation/dehydrogenation. mdpi.commdpi.com

A variety of heterogeneous catalysts have been developed for this process. Alumina-supported catalysts have shown promise, with one study achieving 25% ethanol conversion and 80% selectivity to butan-1-ol at 250 °C. mdpi.com Porous metal oxides (PMOs) derived from hydrotalcite precursors, particularly those containing both copper and nickel, are also highly effective. researchgate.netrug.nl These bimetallic systems can reach a butan-1-ol yield of up to 22% with an ethanol conversion of 56%. researchgate.netrug.nl The addition of nickel to copper-based catalysts helps suppress the formation of ethyl acetate, a common byproduct. mdpi.com Other successful catalyst compositions include palladium-doped Mg/Al mixed oxides and calcium carbide, which has been shown to yield up to 24.5% 1-butanol (B46404) with 62.4% ethanol conversion. frontiersin.orgrsc.orgnih.gov

Catalyst Performance in Direct Ethanol to Butan-1-ol Conversion

| Catalyst System | Ethanol Conversion | Butan-1-ol Selectivity | Butan-1-ol Yield | Temperature |

|---|---|---|---|---|

| Alumina-supported metal | 25% | 80% | - | 250 °C |

| Cu-Ni Porous Metal Oxide | 56% | - | 22% | 180-320 °C |

| Calcium Carbide (CaC2) | 62.4% | - | 24.5% | 275-300 °C |

| Palladium-doped Mg/Al mixed oxide | 17% | 80% | - | 200 °C |

Crotonaldehyde (B89634) is a key intermediate in the synthesis of butan-1-ol, formed either from the aldol (B89426) condensation of acetaldehyde (B116499) or as part of the ethanol-to-butanol Guerbet pathway. mdpi.comstudy.comquora.comnih.gov The selective hydrogenation of crotonaldehyde to butan-1-ol requires the reduction of both the C=C and C=O bonds. osti.govresearchgate.net

The reaction can proceed through two main pathways: hydrogenation of the C=C bond to form butanal, which is then hydrogenated to butan-1-ol, or hydrogenation of the C=O bond to form crotyl alcohol, followed by hydrogenation to butan-1-ol. researchgate.netmdpi.com Thermodynamics favors the initial hydrogenation of the C=C bond. mdpi.com

Various catalytic systems have been studied for this reaction. Recyclable PdCu single-atom alloys supported on Al2O3 have been shown to accelerate the conversion of butanal to butanol. mdpi.com Platinum nanoparticles are also effective, with butanal being the major initial product. osti.gov The selectivity can be tuned by modifying the catalyst; for example, modifying Iridium (Ir) catalysts with metal oxides like ReOx can enhance both activity and selectivity, though often the target is the intermediate crotyl alcohol. acs.orgacs.org The interface between a noble metal (like Pt) and an active metal oxide is crucial for facilitating C=O bond hydrogenation. osu.edu

The Guerbet reaction converts primary alcohols into their β-alkylated dimer alcohols. wikipedia.org For the conversion of ethanol to butan-1-ol, the mechanism involves a four-step catalytic cycle: mdpi.comrsc.orgaocs.org

Dehydrogenation: Ethanol is dehydrogenated on a metal site to form acetaldehyde. mdpi.commdpi.com

Aldol Condensation: Two molecules of acetaldehyde undergo a base-catalyzed aldol condensation to form 3-hydroxybutanal. mdpi.com

Dehydration: The aldol product dehydrates on acid or base sites to yield crotonaldehyde. mdpi.com

Hydrogenation: Crotonaldehyde is hydrogenated on metal sites to butan-1-ol. mdpi.comfrontiersin.org

Successful Guerbet catalysts must possess this trifunctionality: metallic sites for hydrogenation/dehydrogenation and a proper balance of acidic and basic sites for the condensation and dehydration steps. mdpi.commdpi.comresearchgate.net Hydrotalcite-derived mixed metal oxides, such as Mg-Al oxides, have attracted significant attention due to their tunable basicity, high surface area, and structural stability. mdpi.comfrontiersin.orgnih.gov These materials can be doped with transition metals like copper, nickel, or palladium to provide the necessary hydrogenation function. researchgate.netfrontiersin.org For example, a palladium-doped Mg/Al mixed oxide achieved 80% n-butanol selectivity. frontiersin.orgnih.gov Hydroxyapatites are another class of materials that have proven to be effective catalysts for this reaction. mdpi.com

The primary industrial route for producing butane-1,2-diol is the hydration of 1,2-epoxybutane (B156178). wikipedia.org This process typically requires a large excess of water to minimize the formation of polyether byproducts. wikipedia.org The reaction can be catalyzed by sulfuric acid or strongly acidic ion-exchange resins, which allows for milder reaction conditions below 160 °C. wikipedia.org

Butane-1,2-diol is also obtained as a byproduct in the production of 1,4-butanediol (B3395766) from butadiene and during the catalytic hydrocracking of sugars and starches to ethylene (B1197577) glycol and propylene (B89431) glycol. wikipedia.org Alternative catalytic routes include the dihydroxylation of but-1-ene using osmium tetroxide (OsO4). wikipedia.org Furthermore, research has explored the catalytic dehydration of butane-1,2-diol to produce valuable chemicals like 1,3-butadiene, indicating its availability as a feedstock from various bio-based routes. oup.com The selective removal of butane-1,2-diol from bio-ethylene glycol streams has been achieved via catalytic dehydration over H-Beta zeolites, which convert it into more volatile aldehydes and ketones. researchgate.net

Catalytic Routes for Butane-1,2-diol Synthesis

Hydration of Epoxybutane

Butane-1,2-diol is industrially produced through the hydration of 1,2-epoxybutane. wikipedia.orgchemcess.com This process involves the ring-opening of the epoxide with water. To ensure a high selectivity towards the desired diol and to suppress the formation of polyethers, a significant excess of water, typically in a ten- to twenty-fold molar ratio, is required. wikipedia.orgchemcess.com The selectivity of this reaction can vary from 70% to 92%, depending on the amount of excess water used. wikipedia.orgchemcess.com

The reaction can be performed with or without a catalyst. chemcess.com

Without a catalyst: The process is carried out at temperatures between 160-220 °C and pressures of 10-30 bar. chemcess.com

With a catalyst: The use of catalysts such as sulfuric acid or strongly acidic ion exchange resins allows the reaction to proceed under milder conditions, specifically below 160 °C and at pressures slightly above atmospheric pressure. wikipedia.orgchemcess.com

Chemical Reduction of Butane-1,2-dione

While less common industrially, the chemical reduction of butane-1,2-dione (also known as diacetyl) presents a potential route to butane-1,2-diol. This transformation involves the reduction of the two ketone functionalities to hydroxyl groups. Various reducing agents can be employed for this purpose, including metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions would be critical to control the stereochemistry of the resulting diol, as butane-1,2-diol is a chiral molecule.

Dihydroxylation of But-1-ene

The dihydroxylation of but-1-ene is a direct method for synthesizing butane-1,2-diol. wikipedia.org This reaction involves the addition of two hydroxyl groups across the double bond of the alkene. A common reagent used for this transformation is osmium tetroxide (OsO₄), which acts as a catalyst to produce syn-diols. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.org Another reagent that can be used for the dihydroxylation of alkenes is cold, alkaline potassium permanganate (B83412) (KMnO₄). quora.comlibretexts.org This reaction also proceeds via a syn-addition mechanism. libretexts.org

Production as Byproducts in Butanediol (B1596017) Syntheses

Butane-1,2-diol is often generated as a byproduct in the industrial production of other butanediol isomers, most notably 1,4-butanediol from butadiene. wikipedia.org It can also be formed as a byproduct during the catalytic hydrocracking of starches and sugars, such as sorbitol, to produce ethylene glycol and propylene glycol. wikipedia.org

Novel Catalytic Materials and Reactor Design for C4 Alcohol and Diol Production

The development of novel catalytic materials is a key area of research for improving the efficiency and sustainability of C4 alcohol and diol production. rsc.orgdoaj.orgresearchgate.net For the synthesis of low-carbon alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen), molybdenum-based catalysts have shown promise. nih.gov Researchers are also exploring the use of bifunctional catalysts that combine hydrogenation activity with acidity. rsc.org A significant goal in this field is to find suitable replacements for noble metal catalysts. rsc.org

In addition to catalyst development, innovative reactor design plays a crucial role in optimizing these chemical transformations. cardiff.ac.uk Flow reactors, such as packed-bed reactors and continually stirred tank reactors (CSTRs), offer advantages over traditional batch reactors, including improved heat and mass transfer, better control over reaction parameters, and the ability to handle difficult reagents and multiphasic reactions. cardiff.ac.ukmdpi.com For instance, the use of a packed-bed reactor has been shown to be effective in the dehydrative hydrogenation of an allylic alcohol. mdpi.com

Biotechnological and Fermentative Production Routes

Microbial Fermentation of Carbohydrate Feedstocks for Butan-1-ol

Butan-1-ol can be produced through the microbial fermentation of various carbohydrate feedstocks. researchgate.netuctm.edu This process, often referred to as Acetone-Butanol-Ethanol (ABE) fermentation, typically utilizes bacteria from the genus Clostridium, with Clostridium acetobutylicum being the most well-studied and widely used species. researchgate.netwikipedia.org Other strains, such as Clostridium beijerinckii and Clostridium saccharobutylicum, are also employed. wikipedia.org

The ABE fermentation process is biphasic. nih.gov In the initial acidogenesis phase, the bacteria grow and produce acetic acid and butyric acid. wikipedia.orgnih.gov This is followed by the solventogenesis phase, where these acids are re-assimilated to produce acetone, butanol, and ethanol, typically in a 3:6:1 ratio. uctm.eduwikipedia.org

A wide range of carbohydrate feedstocks can be used for ABE fermentation, including starch, glucose, and lignocellulosic biomass. uctm.eduwikipedia.orgnih.gov The ability of some Clostridium species to ferment both hexose (B10828440) (like glucose) and pentose (B10789219) (like xylose) sugars is a significant advantage for the utilization of lignocellulosic hydrolysates. nih.gov Research has also explored the use of lipid-extracted algae as a feedstock. nih.gov

Metabolic engineering plays a crucial role in improving the efficiency of butan-1-ol production. nih.govigem.org By modifying the metabolic pathways of microorganisms, researchers aim to increase butanol tolerance, yield, and productivity. nih.gov This includes engineering non-native hosts like Escherichia coli and cyanobacteria to produce butan-1-ol. igem.orgnycu.edu.twresearchgate.net

Enzymatic Synthesis of Butane-1,2-diol

The enzymatic synthesis of chiral diols, including butane-1,2-diol, offers a green and highly selective alternative to chemical methods. This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations.

A key strategy for the synthesis of 1,2-diols is the stereoselective reduction of the corresponding α-hydroxy ketones. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that are particularly well-suited for this transformation. rsc.orgresearchgate.net These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, and in the reductive direction, they can convert a keto group to a hydroxyl group with high stereoselectivity. nih.gov

For the synthesis of butane-1,2-diol, this would involve the reduction of 1-hydroxy-2-butanone. The use of different ADHs can provide access to various stereoisomers of the final diol product. For example, alcohol dehydrogenase from Lactobacillus brevis and glycerol (B35011) dehydrogenase from Cellulomonas sp. have been used for the reduction of (S)-2-hydroxypropiophenone to (1S, 2S)- and (1R, 2S)-1-phenylpropane-1,2-diol, respectively, demonstrating the potential for controlling diastereoselectivity. researchgate.net Similarly, the reduction of 1-hydroxy-2-butanone using glycerol dehydrogenase has been shown to produce (R)-1,2-butanediol with high enantiomeric purity (95-98% ee). harvard.edu

Diol dehydrogenases, a subset of alcohol dehydrogenases, play a crucial role in the transformation of diols. These enzymes exhibit both regio- and stereoselectivity, which are critical for the synthesis of optically pure compounds. acs.org The mechanism of these enzymes typically involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate.

The substrate specificity of these enzymes can vary significantly. For instance, galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides has a broad substrate spectrum and can be used for the stereospecific reduction of keto-alcohols. nih.gov The reduction of 1-hydroxy-2-butanone with this enzyme yields (S)-1,2-butanediol with an excess of over 98%. nih.gov

The active site architecture of the enzyme dictates its selectivity. The binding of the substrate in a specific orientation within the active site ensures that the hydride transfer occurs to one face of the carbonyl group, leading to the formation of a specific stereoisomer. For example, ADH-A from Rhodococcus ruber is highly selective for secondary alcohols and favors the oxidation of the benzylic carbon in 1-phenylpropane-(1R,2S)-diol. acs.org Through protein engineering techniques like iterative saturation mutagenesis, the selectivity of these enzymes can be altered and improved for specific substrates. acs.org

Metabolic Engineering and Synthetic Biology Approaches for Optimal C4 Product Yields

Achieving economically viable production of C4 chemicals like butan-1-ol and butanediols requires a systems-level optimization of the microbial host. Metabolic engineering and synthetic biology provide the tools to rationally design and construct efficient cell factories. nih.govnih.gov

Key strategies for optimizing C4 product yields include:

Pathway Design and Construction: This involves the assembly of novel biosynthetic pathways for non-natural compounds like 1,4-butanediol or the optimization of existing pathways for butan-1-ol. acs.org For example, the production of 1,4-butanediol has been successfully commercialized using engineered E. coli that contains a synthetic pathway starting from central metabolites. europabio.org

Enhancing Precursor Supply: The productivity of a biosynthetic pathway is often limited by the availability of key precursor metabolites. Engineering the central carbon metabolism to channel more flux towards these precursors is a critical step. For butan-1-ol production via the ABE pathway, increasing the pool of acetyl-CoA is a primary target.

Cofactor and Energy Balancing: Biosynthetic pathways for reduced chemicals like C4 alcohols have high demands for reducing equivalents (NADH or NADPH) and energy (ATP). Engineering the cell's metabolism to regenerate these cofactors efficiently is crucial. This can involve expressing heterologous enzymes with different cofactor specificities or modifying the respiratory chain.

Elimination of Competing Pathways: To maximize the carbon flux towards the desired C4 product, it is often necessary to delete genes that encode enzymes for competing pathways that drain precursors or consume reducing equivalents.

The development of microbial cell factories for C4 alcohol production is a dynamic field, with continuous improvements in pathway design, enzyme engineering, and host optimization leading to higher titers, yields, and productivities. nih.govsemanticscholar.org

Process Optimization and Scale-Up Research

Reaction Condition Optimization (Temperature, Pressure, Solvent Systems)

The efficiency of chemical syntheses for Butan-1-ol and Butane-1,2-diol is profoundly influenced by reaction conditions. Optimization of parameters such as temperature, pressure, and the choice of solvent is crucial for maximizing product yield and selectivity while minimizing energy consumption and byproduct formation.

Butan-1-ol: The synthesis of Butan-1-ol, particularly from bio-ethanol through the Guerbet reaction, has been a subject of extensive optimization studies. Research into multifunctional catalysts, such as those incorporating copper (Cu) and nickel (Ni) nanoparticles with magnesium oxide (MgO) on a high-surface-area graphite (B72142) support, has identified optimal conditions for this transformation. A study demonstrated that moderate reaction temperatures between 440 and 580 K and a pressure of 50 bar are effective. Another approach involves the catalytic conversion of ethanol in a continuous-flow fixed-bed reactor using a Ni/γ-alumina catalyst, where optimal conditions were found to be 250 °C and 176 bar, leading to an ethanol conversion of 35% with a selectivity of approximately 62% towards 1-butanol.

Butane-1,2-diol: The primary industrial route to Butane-1,2-diol is the hydration of 1,2-epoxybutane. wikipedia.org This process is typically catalyzed by sulfuric acid or acidic ion-exchange resins. wikipedia.org Optimization of this reaction involves controlling the temperature to below 160 °C at pressures slightly above atmospheric. wikipedia.org A significant challenge is suppressing the formation of polyethers, which is achieved by using a large excess of water, often in a ten- to twenty-fold ratio relative to the epoxide. wikipedia.org The selectivity of the reaction, varying from 70% to 92%, is highly dependent on this water ratio. wikipedia.org Alternative synthesis routes, such as the catalytic dehydration of more complex polyols over zeolites, have been explored at temperatures around 453 K (180 °C) to selectively remove related diols. researchgate.net

Continuous Flow Reaction Systems for Butan-1-ol and Butane-1,2-diol

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater control over reaction parameters, which facilitates easier scale-up. flinders.edu.auscielo.brscielo.br

Butan-1-ol: The production of Butan-1-ol has been successfully adapted to continuous flow systems. One notable process involves the catalytic conversion of bio-ethanol in a continuous-flow fixed-bed tubular reactor, which is designed for easy scalability. Another application uses a trickle-bed reactor with a CuO/ZrO₂ catalyst to produce a mixture of butanol and butyl butyrate (B1204436) directly from butanol feedstock under solvent-free conditions. This system demonstrated stability for up to 90 hours of continuous operation. Furthermore, bioreactor cascades have been developed for the continuous production of 1-butanol from carbon monoxide (CO) using co-cultures of Clostridia, highlighting the integration of biocatalysis with continuous processing technology.

Butane-1,2-diol: While specific, detailed examples of continuous flow synthesis for Butane-1,2-diol are less prevalent in readily available literature, the principles of flow chemistry are highly applicable to its synthesis, particularly the hydration of 1,2-epoxybutane. A continuous flow setup would allow for precise control over the temperature of this potentially exothermic reaction and ensure consistent mixing of the epoxide with the large excess of water required. wikipedia.org The use of packed-bed reactors containing a solid acid catalyst, such as an ion-exchange resin, is a common strategy in flow chemistry that could be directly applied to this synthesis, potentially improving catalyst lifetime and product throughput. flinders.edu.au The ability to operate systems under controlled backpressure allows for the use of superheated solvents, which can accelerate reaction rates while maintaining a homogeneous single phase. flinders.edu.au

Downstream Processing and Separation Technologies (e.g., liquid-liquid extraction, distillation)

The separation and purification of Butan-1-ol and Butane-1,2-diol from reaction mixtures or fermentation broths constitute a significant portion of the total production cost, often exceeding 50%. wikipedia.org Developing energy-efficient and effective downstream processing is therefore a key area of research.

Butan-1-ol: Separating Butan-1-ol from aqueous solutions, such as acetone-butanol-ethanol (ABE) fermentation broths, is challenging. Conventional distillation is highly energy-intensive. oberlin.edu Consequently, hybrid separation methods are favored. Liquid-liquid extraction is a prominent technique where a solvent is used to extract butanol from the broth. energy.gov The resulting butanol-solvent mixture is then separated by distillation, which is more energy-efficient than distilling the dilute aqueous solution directly. energy.gov The energy demand for such hybrid processes can be as low as 11-17% of the energy content of the butanol, a significant improvement over the 220% required for classical distillation. oberlin.edu

Butane-1,2-diol: The purification of Butane-1,2-diol is complicated by its high boiling point (196.5 °C) and its tendency to form a minimum boiling azeotrope with ethylene glycol, another common diol. google.com This makes simple fractional distillation an ineffective method for complete separation. google.com For recovery from aqueous fermentation broths, conventional distillation is energy-intensive due to the high heat of vaporization of water. energy.gov Therefore, liquid-liquid extraction with a hydrophobic solvent mixture is a preferred method. google.com The diols can then be recovered from the solvent either by back-extraction with water or through azeotropic distillation. google.com For mixtures containing other diols, a chemical approach involving selective catalytic dehydration can be employed to convert unwanted diols into more volatile compounds that are easier to separate. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Studies of Butane 1,2 Diol and Butan 1 Ol

Exploration of Reaction Mechanisms and Kinetic Studies

The chemical behavior of butane-1,2-diol and butan-1-ol is dictated by the presence of hydroxyl (-OH) groups, which serve as primary sites for a multitude of reactions. Kinetic studies and mechanistic explorations provide fundamental insights into how these alcohols are consumed and transformed under various conditions.

For butan-1-ol, extensive research has been conducted on its high-temperature oxidation and combustion kinetics. acs.orgnih.govarxiv.org These studies are crucial for its potential application as a biofuel. The primary consumption of butan-1-ol during oxidation occurs through three main pathways: dehydration, unimolecular decomposition, and H-atom abstraction. acs.orgnih.gov Kinetic modeling indicates that at high temperatures, the consumption of 1-butanol (B46404) is predominantly initiated by H-atom abstraction, leading to the formation of radicals. acs.orgnih.govarxiv.org The subsequent decomposition of these radicals produces highly reactive species like H atoms and OH radicals, which propagate the reaction chain. acs.orgnih.gov

Kinetic studies on the oxidation of diols, such as butane-1,2-diol, by reagents like bis(2,2'-bipyridyl) copper(II) permanganate (B83412) (BBCP) have also been reported. ias.ac.in In the oxidation of vicinal diols (where hydroxyl groups are on adjacent carbons, as in butane-1,2-diol), the reaction proceeds via a mechanism that involves the fission of the glycol bond. ias.ac.in The kinetics of this type of reaction often follow a Michaelis-Menten model, where the reaction is first-order with respect to the oxidant and less than one with respect to the diol. ias.ac.in This suggests the formation of an intermediate complex between the diol and the oxidizing agent before the final products are formed. ias.ac.in

The table below summarizes key findings from kinetic studies on butan-1-ol oxidation.

| Parameter | Observation for Butan-1-ol Oxidation | Significance |

| Dominant Reaction Pathway | H-atom abstraction at high temperatures. acs.orgnih.govarxiv.org | Leads to the formation of highly reactive radicals that drive the combustion process. |

| Key Reactive Intermediates | H atoms and OH radicals. acs.orgnih.gov | These species are crucial for propagating the chain reactions in oxidation. |

| Overall Reactivity | Considered more reactive than its isomers, 2-butanol (B46777) and tert-butanol. acs.orgnih.gov | The primary alcohol structure facilitates abstraction of hydrogen atoms. |

Synthesis of Advanced Chemical Intermediates and Derivatives

The hydroxyl groups of butane-1,2-diol and butan-1-ol are versatile functional handles that can be modified to synthesize a wide array of derivatives. For diols, selective functionalization of one hydroxyl group in the presence of another is a significant synthetic challenge. Catalyst-controlled methods have been developed to achieve site-selective acylation, silylation, and mesylation of cis-1,2-diols, allowing for precise modification of complex molecules. nih.gov This catalyst-based recognition enables the functionalization of a specific hydroxyl group, which can be toggled by choosing the appropriate catalyst enantiomer. nih.gov This level of control is essential for the synthesis of complex natural products and pharmaceuticals.

Esterification is a fundamental reaction for both butan-1-ol and butane-1,2-diol. Butan-1-ol reacts with carboxylic acids in a reversible condensation reaction, typically catalyzed by a strong acid like sulfuric acid, to produce esters. scribd.comlibretexts.orgrsc.org For instance, the reaction of butan-1-ol with acetic acid yields butyl acetate, an ester known for its characteristic fruity scent. scribd.comlibretexts.org

Diols can undergo similar esterification reactions. With dicarboxylic acids, they can form polyesters. Intramolecularly, diols can be converted to cyclic ethers through acid-catalyzed dehydration. wikipedia.org This reaction involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the second hydroxyl group. wikipedia.org

The following table details examples of esterification reactions for butan-1-ol.

| Reactants | Product | Common Use/Characteristic |

| Butan-1-ol + Acetic Acid | Butyl Acetate scribd.comlibretexts.org | Solvent, fruity odor. |

| Butan-1-ol + Ethanoic Acid | Butyl Ethanoate scribd.com | Banana-like scent. |

The oxidation of butan-1-ol, a primary alcohol, can yield two different products depending on the reaction conditions. ausetute.com.aupassmyexams.co.uknagwa.com Partial oxidation, typically using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by distilling the product as it forms, yields butanal, an aldehyde. passmyexams.co.ukgauthmath.com Stronger oxidation, using an excess of an oxidizing agent like acidified potassium dichromate under reflux, will further oxidize the initially formed aldehyde to butanoic acid, a carboxylic acid. ausetute.com.aupassmyexams.co.uknagwa.com The progress of this reaction is often indicated by a color change of the dichromate solution from orange to green. ausetute.com.aupassmyexams.co.uk

The dehydrogenation of butanediols over copper-based catalysts presents a greener alternative to traditional oxidation for producing valuable chemicals. mdpi.com For instance, the dehydrogenation of 1,2-butanediol (B146104) can selectively produce 1-hydroxy-2-butanone. mdpi.com Studies using catalysts like the Casey/Shvo catalyst on 1,2-diols have shown that these reactions lead to the corresponding α-hydroxyketone as the primary organic product. escholarship.org

| Starting Material | Reaction Type | Reagents/Conditions | Major Product |

| Butan-1-ol | Partial Oxidation | PCC or Distillation with Acidified Dichromate passmyexams.co.ukgauthmath.com | Butanal |

| Butan-1-ol | Complete Oxidation | Excess Acidified Dichromate, Reflux ausetute.com.aunagwa.com | Butanoic Acid |

| Butane-1,2-diol | Dehydrogenation | Copper-based catalyst mdpi.com | 1-Hydroxy-2-butanone |

Amino-butanols are important chiral building blocks in the synthesis of pharmaceuticals. Various synthetic routes have been developed to produce different isomers of amino-butanol. For example, (R)-(-)-2-amino-1-butanol can be synthesized via the reduction of D-2-aminobutyric acid using lithium aluminium hydride. chemicalbook.com Another approach involves the resolution of a racemic mixture of 2-amino-1-butanol using L-(+)-tartaric acid in an anhydrous ethanol (B145695) solution, which selectively crystallizes the salt of the d-isomer. google.com

The synthesis of (S)-2-amino-butanol can be achieved through the catalytic hydrogenation of (S)-2-aminobutyric acid in deionized water using a supported metal catalyst. google.com Furthermore, 2-amino-n-butanol can be prepared by condensing 1-nitropropane (B105015) with formaldehyde, followed by catalytic hydrogenation of the resulting 2-nitro-n-butanol. prepchem.com These methods provide access to optically active amino alcohols that are crucial intermediates in organic synthesis. vcu.edu

Butane-1,2-diacetals serve as highly effective protecting groups for vicinal diols, particularly trans-diequatorial-1,2-diols, and have found extensive use in carbohydrate and natural product synthesis. nih.govresearchgate.netresearchgate.net These diacetals are formed by the reaction of a 1,2-diol with a 1,2-diketone, such as 2,3-butanedione, under acidic conditions. researchgate.net

A key feature of butane-1,2-diacetal protection is the conformational rigidity it imparts on the molecule. nih.govresearchgate.net This rigidity can be exploited to control diastereoselectivity in subsequent reactions on the protected molecule. The chiral information stored within the diacetal backbone itself has also been utilized in the synthesis of important chiral building blocks. nih.govresearchgate.net The stability and selective nature of butane-1,2-diacetals make them a powerful tool for complex synthetic strategies. nih.gov

Stereoselective Synthesis and Chiral Pool Applications (Specific to Butane-1,2-diol)

Chiral 1,2-diols, such as butane-1,2-diol, are pivotal intermediates in the field of organic synthesis. wikipedia.org Their value stems from the two adjacent stereocenters, which serve as a foundation for constructing more complex chiral molecules. The development of methods for their enantioselective synthesis has been a significant area of research, providing access to optically pure materials crucial for the synthesis of pharmaceuticals and natural products. nih.govacsgcipr.org

Asymmetric Dihydroxylation of Olefins for Chiral Diols

The Sharpless asymmetric dihydroxylation (AD) is a premier method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. wikipedia.org The reaction is highly efficient and has been applied to a wide array of alkenes, often yielding excellent enantioselectivities. wikipedia.orgnih.gov

The core of the Sharpless AD reaction involves an osmium catalyst, a stoichiometric oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), and a chiral ligand derived from cinchona alkaloids. organic-chemistry.org These components are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β. wikipedia.orgorganic-chemistry.org AD-mix-α contains the dihydroquinine (DHQ)-based ligand (DHQ)₂-PHAL, while AD-mix-β contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂-PHAL, which provide opposite enantioselectivity. wikipedia.orgalfa-chemistry.com

The reaction mechanism is thought to begin with the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species, which is re-oxidized by the stoichiometric oxidant to complete the catalytic cycle. wikipedia.org The choice of ligand dictates the face of the olefin to which the hydroxyl groups are added, thereby controlling the absolute stereochemistry of the resulting diol. youtube.com

The reaction generally proceeds with high regioselectivity, favoring the oxidation of the more electron-rich double bond in a polyene substrate. wikipedia.org The reactivity of the olefin is also influenced by its substitution pattern, with trans-olefins typically being more reactive than cis-olefins. alfa-chemistry.com

Below is a table summarizing the outcomes of Sharpless Asymmetric Dihydroxylation on a representative olefin, 1-butene, to produce butane-1,2-diol.

| Reagent | Chiral Ligand | Expected Product | Enantiomeric Excess (ee) |

| AD-mix-α | (DHQ)₂-PHAL | (S)-Butane-1,2-diol | High |

| AD-mix-β | (DHQD)₂-PHAL | (R)-Butane-1,2-diol | High |

Note: The specific ee values can vary depending on the exact reaction conditions and the substrate.

Enantioresolution Methods for Butane-1,2-diol

Enantioresolution provides an alternative pathway to obtaining enantiomerically pure butane-1,2-diol from a racemic mixture. libretexts.org Kinetic resolution, a widely used technique, relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. mdpi.com

Enzymatic kinetic resolution is a particularly effective method for resolving racemic 1,2-diols. nih.gov Lipases are commonly employed for this purpose due to their commercial availability, broad substrate acceptance, and high enantioselectivity. nih.govmdpi.com The process typically involves the selective acylation of one enantiomer in the racemic diol mixture, leaving the other enantiomer unreacted. nih.gov For instance, the lipase (B570770) from Pseudomonas cepacia (PSL-C) has demonstrated good conversion and enantioselectivity in the acylation of racemic 1,2-diols. nih.gov The resulting acylated ester and the unreacted alcohol enantiomer can then be separated.

Another powerful technique is deracemization, which converts a racemate into a single, optically pure stereoisomer, theoretically achieving a 100% yield. nih.gov A stereoinverting cascade deracemization process has been developed for the production of (R)-1,3-butanediol, which could be conceptually applied to other diols. This method involves two key steps: the highly enantioselective oxidation of the (S)-enantiomer to a ketone intermediate, followed by the asymmetric reduction of this intermediate to the desired (R)-enantiomer. nih.gov

The following table provides examples of lipases used in the kinetic resolution of racemic diols.

| Enzyme | Reaction Type | Acyl Donor | Solvent | Selectivity (E-value) |

| Pseudomonas cepacia Lipase (PSL-C) | Acylation | Vinyl Acetate | tert-Butyl methyl ether | Good |

| Candida antarctica Lipase B (CalB) | Acylation | Vinyl Acetate | Toluene | Varies with substrate |

| Candida rugosa Lipase (CRL) | Acylation | Vinyl Acetate | Toluene | Varies with substrate |

Note: The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.

Chiral Building Block Utility in Organic Synthesis

Optically active butane-1,2-diol is a valuable chiral building block in organic synthesis. nih.gov The presence of two vicinal hydroxyl groups provides a versatile scaffold for the construction of a wide range of more complex molecules. nih.gov These chiral diols are key intermediates in the synthesis of natural products, pharmaceuticals, and chiral ligands. acsgcipr.orgresearchgate.net

The synthetic utility of chiral butane-1,2-diol arises from the ability to selectively manipulate the two hydroxyl groups. For example, one hydroxyl group can be protected while the other is transformed, or both can be converted into other functional groups with retention or inversion of configuration. This allows for the introduction of new stereocenters with a high degree of control.

Chiral 1,2-diols are precursors to a variety of important classes of compounds, including:

Chiral epoxides: These are readily prepared from 1,2-diols and are themselves versatile synthetic intermediates.

α-Hydroxy ketones and α-hydroxy acids: These can be accessed through selective oxidation of the diol. harvard.edu

Chiral ligands: The diol moiety can be incorporated into larger molecules designed to act as ligands in asymmetric catalysis. nih.gov

Pharmaceuticals: Many biologically active molecules contain the 1,2-diol motif or are derived from precursors containing this functionality. For example, chiral diols are used in the synthesis of antibacterial carbapenems and cognition-enhancing drugs. sigmaaldrich.com

The temporary incorporation of a chiral unit to guide a stereoselective reaction is a fundamental concept in asymmetric synthesis, and butane-1,2-diol can serve as a component of such chiral auxiliaries. wikipedia.org

Conformational Analysis of Butane-1,2-diol Derivatives

The three-dimensional structure and conformational preferences of butane-1,2-diol and its derivatives are crucial for understanding their reactivity and their role in asymmetric synthesis. The relative orientation of the two hydroxyl groups and the alkyl chain is determined by a combination of steric and electronic effects.

For 1,2-disubstituted ethanes, including 1,2-diols, the gauche conformation is often more stable than the anti conformation, a phenomenon known as the gauche effect. wikipedia.org In the case of butane-1,2-diol, intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing the gauche conformers. researchgate.net

Computational studies and experimental techniques like matrix-isolation infrared spectroscopy have been used to investigate the conformational landscape of 1,2-butanediol. researchgate.net These studies have shown that the molecule exists as a mixture of several stable conformers. The most stable conformers typically exhibit a gauche arrangement around the central C-C bond (O-C-C-O dihedral angle). researchgate.net Conformers are often described by the dihedral angles of the heavy atom backbone (O-C-C-C).

The conformational equilibrium is sensitive to the environment, including solvent polarity. wikipedia.org In nonpolar solvents, intramolecular hydrogen bonding is more significant, favoring compact, gauche-like structures. In polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond, leading to a different conformational population.

The table below summarizes some of the key stable conformers of 1,2-butanediol.

| Conformer Family | O-C-C-O Dihedral Angle | C-C-C-C Dihedral Angle | Relative Stability |

| G'T | gauche | trans | High |

| G'G' | gauche | gauche | High |

| G'G | gauche | gauche | High |

| GT | gauche | trans | Moderate |

| GG' | gauche | gauche | Moderate |

Note: The prime (') notation distinguishes between different gauche orientations. The relative stabilities are qualitative and based on the general findings that gauche conformers dominate. researchgate.net

Analytical Chemistry and Characterization Techniques for Butane 1,2 Diol and Butan 1 Ol

Advanced Chromatographic Methodologies

Chromatography is a powerful separation technique that is widely used for the analysis of volatile and semi-volatile organic compounds like butane-1,2-diol and butan-1-ol. Gas chromatography and high-performance liquid chromatography are the most common methods employed for their separation and quantification.

Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds. researchgate.net When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification.

For butan-1-ol , GC with a flame ionization detector (GC-FID) is a common method for determining purity. docbrown.infonist.gov The technique separates butan-1-ol from other volatile impurities based on differences in boiling points and interactions with the stationary phase of the GC column. The peak area of butan-1-ol relative to the total area of all peaks in the chromatogram is used to calculate its purity. researchgate.net However, challenges such as column overload can occur when analyzing high-purity samples, leading to distorted peak shapes. nist.gov To overcome this, split injection techniques with a large split ratio are often employed. nist.gov The choice of the GC column is also critical for achieving good separation of butanol isomers (e.g., butan-1-ol, butan-2-ol, isobutanol, and tert-butanol). Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., MXT-WAX), are often used. nist.gov

Butane-1,2-diol , being a diol, presents analytical challenges due to its lower volatility and potential for thermal degradation compared to butan-1-ol. Direct GC analysis is possible, but derivatization is often employed to improve its chromatographic behavior. GC-MS is particularly valuable for the analysis of butanediol (B1596017) isomers. For instance, the stereoisomers of 2,3-butanediol (B46004) have been successfully separated and quantified using GC-MS, often with a chiral capillary column to resolve the different stereoisomers. chemicalbook.com While direct methods for butane-1,2-diol are less common in the literature, the principles of separating other butanediol isomers are applicable. The mass spectrum of butane-1,2-diol obtained from GC-MS shows characteristic fragmentation patterns that aid in its identification. pressbooks.pub

Table 1: Typical GC-MS Parameters for Diol Analysis

| Parameter | Setting |

|---|---|

| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 230 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

| Detector | Quadrupole Mass Spectrometer |

Note: These are general parameters and may require optimization for specific applications.

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For diols like butane-1,2-diol, HPLC is a particularly attractive method.

For butan-1-ol , while GC is the more common technique for purity analysis, HPLC can be used, particularly when analyzing complex mixtures or when derivatization is employed to enhance detection. Butan-1-ol is also used as a component of the mobile phase in some HPLC applications. libretexts.org

Table 2: Example HPLC-RID Conditions for Diol Quantification

| Parameter | Setting |

|---|---|

| Column | Bio-Rad Aminex HPX-87H Ion Exclusion Column |

| Mobile Phase | 0.005 M Sulfuric Acid in Water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 60 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

Note: These conditions are based on methods for other butanediol isomers and would likely require optimization for butane-1,2-diol.

Pre-column derivatization is a chemical modification of an analyte prior to its introduction into the chromatographic system. This is often done to improve the analyte's volatility, thermal stability, and detectability, particularly for GC analysis of polar compounds like butane-1,2-diol. youtube.com

A common and effective derivatization strategy for 1,2-diols is the formation of cyclic esters with boronic acids. For example, phenylboronic acid reacts with 1,2-diols to form stable phenylboronic esters, which are more volatile and provide better chromatographic peak shapes. nist.gov This approach has been successfully used for the GC-MS determination of propane-1,2-diol and butane-2,3-diol. nist.gov The derivatization reaction is typically straightforward and can be carried out by mixing the diol with the boronic acid reagent in a suitable solvent.

Another widely used derivatization technique is silylation, which involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. chemistrysteps.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. chemicalbook.com The resulting TMS ethers are significantly more volatile and less polar than the original diol, making them ideal for GC analysis. chemistrysteps.com

Acylation is another derivatization method where the hydroxyl groups are converted to esters using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting fluoroacyl esters are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the structural characterization of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of butane-1,2-diol and butan-1-ol.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of its chemical bonds.

For butan-1-ol , the most characteristic feature in its IR spectrum is a strong and broad absorption band in the region of 3230–3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.infochemguide.co.uk The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Other significant absorptions include the C-H stretching vibrations of the alkyl chain, which appear just below 3000 cm⁻¹, and the C-O stretching vibration, typically found in the 1000–1300 cm⁻¹ region. docbrown.infospecac.com

Similarly, the IR spectrum of butane-1,2-diol is dominated by a very broad and intense O-H stretching band, due to the presence of two hydroxyl groups and extensive hydrogen bonding. nist.gov A study on related diols, 1,2-ethanediol (B42446) and 1,4-butanediol (B3395766), has shown that intramolecular hydrogen bonding can lead to a red-shift (a shift to lower wavenumbers) in the O-H stretching frequency. researchgate.net The spectrum of butane-1,2-diol also exhibits characteristic C-H and C-O stretching vibrations, similar to butan-1-ol. The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 3: Characteristic IR Absorption Bands for Butan-1-ol and Butane-1,2-diol

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl | O-H Stretch (H-bonded) | 3230–3550 | Strong, Broad |

| Alkyl | C-H Stretch | 2850–2960 | Strong |

| Alcohol/Diol | C-O Stretch | 1000–1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, which are functional groups that absorb UV or visible light, such as conjugated double bonds or aromatic rings.

Simple saturated alcohols like butan-1-ol and diols like butane-1,2-diol do not possess significant chromophores. Their constituent sigma (σ) bonds require high energy for electronic excitation, resulting in absorption in the far-UV region (typically below 200 nm). Consequently, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of these compounds. However, it can be useful for detecting impurities that do contain chromophores. For quantitative analysis, HPLC with UV detection is often not feasible for these compounds unless they are derivatized with a UV-absorbing moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Butane-1,2-diol and Butan-1-ol. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecules.

Butan-1-ol (C₄H₁₀O):

The ¹H NMR spectrum of Butan-1-ol exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom, leading to a downfield shift for protons closer to the hydroxyl group. The integration of the peaks reveals the relative number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, provide information about the number of neighboring protons. docbrown.info

The ¹³C NMR spectrum of Butan-1-ol shows four distinct signals, corresponding to the four non-equivalent carbon atoms in the structure. The carbon atom attached to the hydroxyl group (C1) is the most deshielded and appears at the lowest field (highest chemical shift). The chemical shifts of the other carbon atoms decrease as their distance from the electron-withdrawing hydroxyl group increases. docbrown.info

Butane-1,2-diol (C₄H₁₀O₂):

Similarly, the ¹H and ¹³C NMR spectra of Butane-1,2-diol provide definitive structural confirmation. The presence of two hydroxyl groups significantly influences the chemical shifts of the neighboring protons and carbons.

The ¹H NMR spectrum of Butane-1,2-diol is more complex than that of Butan-1-ol due to the presence of a chiral center at the C2 position, which can make the protons on the C1 methylene (B1212753) group diastereotopic. This results in more complex splitting patterns.

The ¹³C NMR spectrum of Butane-1,2-diol displays four signals, confirming the presence of four distinct carbon environments. The two carbon atoms bearing the hydroxyl groups (C1 and C2) are shifted significantly downfield.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Butan-1-ol | ¹H | -CH₃ (C4) | ~0.9 | Triplet |

| -CH₂- (C3) | ~1.4 | Sextet | ||

| -CH₂- (C2) | ~1.5 | Quintet | ||

| -CH₂-OH (C1) | ~3.6 | Triplet | ||

| -OH | Variable | Singlet (broad) | ||

| ¹³C | C4 | ~13.9 | ||

| C3 | ~19.2 | |||

| C2 | ~35.0 | |||

| C1 | ~62.5 | |||

| Butane-1,2-diol | ¹H | -CH₃ (C4) | ~0.9 | Triplet |

| -CH₂- (C3) | ~1.4-1.5 | Multiplet | ||

| -CH(OH)- (C2) | ~3.4-3.5 | Multiplet | ||

| -CH₂(OH) (C1) | ~3.6-3.7 | Multiplet | ||

| -OH | Variable | Singlet (broad) | ||

| ¹³C | C4 | ~10.2 | ||

| C3 | ~26.9 | |||

| C2 | ~70.1 | |||

| C1 | ~67.8 |

Development of Specialized Analytical Protocols for Complex Matrices

Trace Analysis and Impurity Profiling

The detection and quantification of trace-level impurities in Butan-1-ol and Butane-1,2-diol are critical for quality control in the pharmaceutical, food, and polymer industries. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the methods of choice for impurity profiling. thermofisher.comnih.govmdpi.com

A common impurity in the production of butanediols is the presence of other diol isomers. For instance, in the synthesis of a specific butanediol, other isomers can be formed as byproducts. A GC-based method can be developed to separate and quantify these isomers. For example, a method for the quantitative determination of 1,4-butanediol as an impurity in a drug substance has been established using a capillary column and a flame ionization detector (FID). researchgate.net This approach can be adapted for the analysis of Butane-1,2-diol to detect and quantify isomeric impurities.

For non-volatile or thermally labile impurities, HPLC is the preferred technique. rcilabscan.com A reversed-phase HPLC method with UV or MS detection can be developed to separate polar impurities that may be present in Butan-1-ol or Butane-1,2-diol. The choice of the stationary phase, mobile phase composition, and detector is crucial for achieving the desired selectivity and sensitivity.

| Compound | Potential Impurities | Analytical Technique | Key Considerations |

|---|---|---|---|

| Butan-1-ol | Other butanol isomers (e.g., 2-butanol (B46777), isobutanol) | GC-FID, GC-MS | Optimization of column polarity and temperature program for isomer separation. |

| Aldehydes, carboxylic acids (oxidation products) | HPLC-UV/MS (after derivatization), GC-MS | Derivatization may be required for HPLC analysis of non-chromophoric aldehydes. | |

| Butane-1,2-diol | Other butanediol isomers (e.g., 1,3-butanediol, 2,3-butanediol) | GC-FID, GC-MS | Selection of a suitable capillary column for diol isomer separation. |

| Unreacted starting materials, catalysts | HPLC-UV/MS, GC-MS | Method must be validated for linearity, accuracy, and precision. |

Solvent Applications in Analytical Extraction and Preconcentration

Both Butan-1-ol and Butane-1,2-diol possess properties that make them suitable for use as solvents in various analytical extraction and preconcentration techniques.

Butan-1-ol has been successfully employed as an extractant solvent in dispersive liquid-liquid microextraction (DLLME). nih.gov This technique is used for the separation and preconcentration of analytes from aqueous samples. In one application, Butan-1-ol was used for the microextraction of an aluminum-quercetin complex, allowing for its spectrophotometric determination at trace levels. nih.gov Butan-1-ol is also utilized in the extraction of lipids from biological samples and for the isolation of specific compounds from complex mixtures. aocs.org Its moderate polarity and water solubility are key factors in its effectiveness as an extraction solvent.

Butane-1,2-diol , being a polar solvent, can be used in the extraction of polar compounds. Diols, in general, have been investigated for their potential in liquid-liquid extraction processes. For example, mixtures containing butanediols have been studied for the extraction of aromatic compounds from aliphatic hydrocarbons. acs.org The ability of Butane-1,2-diol to form hydrogen bonds makes it a candidate for the selective extraction of polar analytes from non-polar matrices.

In-situ and Real-time Monitoring in Butan-1-ol and Butane-1,2-diol Processes

In-situ and real-time monitoring of chemical processes involving Butan-1-ol and Butane-1,2-diol is essential for process optimization, ensuring product quality, and enhancing safety. Spectroscopic techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy are particularly well-suited for this purpose as they can provide real-time information about the chemical composition of a reaction mixture without the need for sampling. nih.govnih.govcityu.edu.hk

Raman Spectroscopy: This technique can be used to monitor reactions in aqueous solutions, making it suitable for processes involving the water-soluble Butan-1-ol and Butane-1,2-diol. endress.com For instance, in-situ Raman spectroscopy has been used to investigate the behavior of butanol isomers at electrode surfaces, providing insights into their molecular orientation. arizona.edu This suggests its potential for monitoring electrochemical reactions or processes involving these compounds.

FT-IR Spectroscopy: In-situ FT-IR, often utilizing attenuated total reflectance (ATR) probes, is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.netmdpi.com For example, the catalytic dehydration of 1,2-butanediol (B146104) has been studied, and while not an in-situ process monitoring in the traditional sense, FT-IR was used to characterize the catalyst surface by analyzing adsorbed species, which is a form of in-situ investigation. This demonstrates the applicability of FT-IR to understand the mechanistic details of reactions involving diols.

| Technique | Application | Information Obtained | Advantages |

|---|---|---|---|

| Raman Spectroscopy | Monitoring reactions in aqueous media, studying interfacial phenomena. arizona.edu | Real-time concentration of reactants and products, information on molecular orientation. | Non-destructive, suitable for aqueous systems, can be used with fiber optic probes for remote monitoring. endress.com |

| FT-IR Spectroscopy (ATR) | Monitoring reaction kinetics, identifying reaction intermediates. mt.com | Real-time concentration profiles of chemical species, reaction endpoint determination. | High sensitivity, provides detailed structural information, applicable to a wide range of reactions. nih.govmdpi.com |

Computational and Theoretical Investigations of Butane 1,2 Diol and Butan 1 Ol

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a cornerstone of computational chemistry, enabling the detailed examination of reaction pathways and the fleeting transition states that govern them. For reactions involving butane-1,2-diol and butan-1-ol, such as dehydration and oxidation, modeling provides a step-by-step visualization of molecular transformations.

Dehydration reactions of alcohols and diols are of significant industrial interest. Computational studies on the dehydration of diols, such as 1,2-propanediol and 1,2-butanediol (B146104), over acidic catalysts like H-Beta zeolite, have shown that the reaction kinetics are highly dependent on the reactant-to-catalyst ratio. researchgate.net At low ratios, a pseudo-first-order reaction dominates, leading to the formation of aldehydes. researchgate.net This is attributed to the electron-donating effect of the alkyl groups which stabilize the carbonium ion intermediates formed during the reaction. researchgate.net

In the case of vanadium-catalyzed deoxydehydration (DODH) of cyclic diols, computational studies using density functional theory (DFT) have been instrumental in understanding the mechanism. These calculations have revealed an energetically viable pathway for the DODH of cyclic trans-diol substrates that proceeds through a stepwise cleavage of the C-O bonds via a triplet state. chemrxiv.org This contrasts with rhenium-based catalysts where a concerted mechanism is favored for cis-diols. chemrxiv.org The calculated energy barrier for the rate-determining step in the vanadium-catalyzed reaction of a cyclic trans-diol was found to be significantly lower than that for the rhenium-catalyzed counterpart. chemrxiv.org

Table 1: Comparison of Calculated Activation Barriers for Deoxydehydration of Cyclic Diols

| Catalyst System | Diol Stereochemistry | Proposed Mechanism | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Vanadium-based | trans | Stepwise C-O cleavage (triplet state) | 41.5 |

| Rhenium-based | trans | Concerted extrusion | 71.0 |

This table is generated based on the findings from the computational study on vanadium-catalyzed deoxydehydration. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of molecules and predicting their reactivity. These methods can calculate various molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in describing chemical reactivity.

Conformational studies of diols using DFT methods have provided insights into intramolecular hydrogen bonding. nih.gov While vicinal diols like butane-1,2-diol may exhibit geometries that suggest intramolecular hydrogen bonding, topological and electron density analysis indicates that a true intramolecular hydrogen bond is unlikely to form. nih.gov This is in contrast to diols where the hydroxyl groups are separated by three or more carbon atoms. nih.gov

The reactivity of alcohols is also influenced by the stability of intermediates formed during reactions. The structure of the alcohol, including the length and branching of the carbon chain, affects the stability of carbocation intermediates in substitution and elimination reactions. fiveable.me

Simulation of Catalytic Mechanisms and Adsorption Phenomena

Computational simulations are invaluable for investigating the intricate details of catalytic processes at the molecular level. This includes the simulation of reaction mechanisms on catalyst surfaces and the study of adsorption phenomena, which are the initial steps in many heterogeneous catalytic reactions.

The adsorption of butanol isomers on zeolites like silicalite and H-ZSM-5 has been studied using energy minimization procedures combined with Monte Carlo and molecular dynamics algorithms. researchgate.net These studies report on the energetics and geometries of adsorption, showing that there are multiple possible physisorbed states for butanols at ambient temperatures. researchgate.net The interaction between the alcohol and the catalyst's surface hydroxyl groups can induce significant structural changes in the catalyst. researchgate.net

Molecular simulations have also been used to investigate the selective adsorption of butanol from butanol/water mixtures in silicalite-1 films. acs.org These studies have shown that defects within the zeolite structure can influence the adsorption selectivity, with films having a lower density of internal defects exhibiting higher butanol selectivity. acs.org This is due to a lower adsorption of water in the less defective material. acs.org

The catalytic dehydration of 1,4-butanediol (B3395766) to 3-butene-1-ol has been investigated over composite oxide catalysts. mdpi.com Computational modeling can complement such experimental studies by providing insights into the nature of the active sites and the reaction mechanism at the atomic level.

Table 2: Butanol/Water Adsorption Selectivity in Silicalite-1 Films

| Silicalite-1 Film Preparation | Defect Density | Butanol Selectivity Factor |

|---|---|---|

| F- medium | Low | ~10 times higher |

This table is based on findings from a comparative study on the effect of defects on selective adsorption. acs.org

Structure-Reactivity Relationship Studies and Predictive Modeling

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. Computational methods allow for the systematic study of these relationships, leading to the development of predictive models.

For alcohols, reactivity is largely determined by the hydroxyl group's ability to participate in reactions. fiveable.me Factors such as the strength of the O-H bond, steric hindrance around the hydroxyl group, and the presence of electron-donating or electron-withdrawing groups all play a role. fiveable.me Longer, straight-chain alcohols tend to be more reactive in reactions involving carbocation intermediates due to the increased stability of these intermediates. fiveable.me

Predictive modeling is also applied to separation processes, such as the dehydration of alcohols using pervaporation. nih.govresearchgate.net Mathematical models, like the universal quasi-chemical (UNIQUAC) model, can be used to predict the activity coefficients in non-ideal alcohol-water systems and simulate the transport of molecules across membranes. nih.govresearchgate.net These models, when validated with experimental data, can accurately predict the permeation flux of water and alcohol, aiding in the design and optimization of separation processes. nih.govresearchgate.net

The challenge in predicting the outcomes of reactions like alcohol dehydration lies in the multitude of influencing factors, including electronegativity and steric hindrance, which are not always easily quantifiable for every possible reaction scenario. reddit.com

In Silico Optimization of Synthetic Routes

Computational, or in silico, methods are increasingly being used to optimize synthetic routes to valuable chemicals. This can involve the design of novel catalysts, the prediction of optimal reaction conditions, and the engineering of metabolic pathways.

The computational design of catalysts is a complex optimization problem. rsc.org By combining quantum chemical calculations with machine learning and other modeling techniques, it is possible to screen potential catalysts and predict their performance, thereby accelerating the discovery of new and improved catalytic systems. mdpi.comyoutube.com For example, DFT calculations can be used to guide the design of catalysts for specific reactions like propane (B168953) aromatization. mdpi.com

In the field of metabolic engineering, in silico models of cellular metabolism can be used to devise strategies for the overproduction of target molecules like 1-butanol (B46404) in microorganisms such as Escherichia coli. researchgate.net By using retrosynthetic pathway prediction methods, it is possible to identify necessary genetic modifications, such as the insertion of specific enzymes, to create a strain capable of producing the desired chemical. researchgate.net Optimization algorithms can then be used to identify the optimal flux distributions within the metabolic network to maximize the yield of the target product. researchgate.net

These in silico approaches offer a powerful way to explore a vast design space and identify promising strategies before undertaking extensive and often costly experimental work.

Sustainability, Green Chemistry, and Environmental Considerations in Butane 1,2 Diol and Butan 1 Ol Research

Development of Eco-friendly Synthesis Approaches

The shift from petrochemical-based production to more sustainable methods is a central theme in modern chemical research. For butane-1,2-diol and butan-1-ol, this involves exploring renewable feedstocks, innovating reaction conditions, and designing safer, more efficient catalysts.

The production of butanols and butanediols from biomass represents a significant step towards reducing reliance on fossil fuels. Butan-1-ol can be produced through the fermentation of biomass, a process that is gaining renewed interest. Lignocellulosic materials and even food waste are being investigated as viable feedstocks for acetone-butanol-ethanol (ABE) fermentation by various Clostridium strains. researchgate.netgoogle.com Another novel route involves the reduction of volatile fatty acids, which can be derived from organic waste streams, to produce butanol. nih.gov

For butane-1,2-diol, renewable routes are also being explored. It can be obtained as a byproduct from the catalytic hydrocracking of starches and sugars. wikipedia.org While direct microbial fermentation to produce butane-1,2-diol is not as established as for its isomers like 2,3-butanediol (B46004), the metabolic pathways developed for other diols could provide a blueprint for future engineered microorganisms. nih.gov The precursor, but-1-ene, can be produced from bio-ethanol, providing a bio-based route to butane-1,2-diol.

Renewable Feedstocks for Butane-1,2-diol and Butan-1-ol

| Compound | Renewable Feedstock/Precursor | Conversion Method | Reference |

|---|---|---|---|

| Butan-1-ol | Lignocellulosic Biomass, Food Waste, Sugarcane Molasses | Acetone-Butanol-Ethanol (ABE) Fermentation | researchgate.net |

| Butan-1-ol | Volatile Fatty Acids (from organic waste) | Catalytic Reduction | nih.gov |

| Butane-1,2-diol | Starches and Sugars (e.g., Sorbitol) | Catalytic Hydrocracking (as byproduct) | wikipedia.org |

| Butane-1,2-diol | Bio-ethanol (via But-1-ene) | Dehydration and Dihydroxylation | wikipedia.org |

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. Research has demonstrated the feasibility of solvent-free reactions, which are highly atom-economical and environmentally sustainable. For instance, the isomerization of allyloxyalcohols to propenyloxyalcohols, a related transformation, has been achieved with extremely high turnover numbers and frequencies under solvent-free conditions using ruthenium catalysts. researchgate.net

Many bio-based production methods inherently use aqueous media. The ABE fermentation for butan-1-ol production, for example, occurs in an aqueous broth. wikipedia.org A significant challenge in this area is the energy-intensive separation of the product from the dilute aqueous solution, which is being addressed by advanced techniques like pervaporation. wikipedia.org Similarly, the industrial synthesis of butane-1,2-diol via the hydration of 1,2-epoxybutane (B156178) is an aqueous-phase process, requiring a large excess of water to ensure high selectivity and prevent the formation of polyether byproducts. wikipedia.org Ionic liquids are also being explored as green solvents for extracting butan-1-ol from aqueous fermentation media. mdpi.com

The design of catalysts that are efficient, selective, and environmentally benign is crucial for green synthesis.

Immobilized Enzymes: Enzymes offer high selectivity under mild conditions, but their use in industrial processes can be hampered by instability and difficulty in recovery. Immobilization, which involves attaching enzymes to an insoluble solid support, addresses these issues by enhancing their robustness and allowing for easy separation and reuse. nih.govnih.gov This technique has been successfully applied in various biocatalytic processes, including the synthesis of lipids and other specialty chemicals. nih.gov For diol synthesis, co-immobilized dehydrogenases and flavins have been used for the chemoenzymatic oxidation of 1,ω-diols, demonstrating how confining bio- and chemical catalysts on a solid support can enable efficient cascade reactions. researchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive heavy metals. A prime example relevant to diol synthesis is the asymmetric dihydroxylation of alkenes. While traditionally reliant on osmium tetroxide, significant progress has been made in developing osmium-free methods using chiral organocatalysts, including polymeric chiral ligands and amine-based catalysts, to produce optically active vicinal diols. semanticscholar.orgthegoodscentscompany.com

Examples of Benign Catalytic Systems

| Catalyst Type | Application | Advantages | Reference |

|---|---|---|---|

| Immobilized Enzymes (e.g., Dehydrogenases) | Oxidation of diols | Enhanced stability, reusability, easy product separation. | nih.govresearchgate.net |

| Organocatalysts (e.g., Chiral Amines, Polymeric Ligands) | Asymmetric dihydroxylation of alkenes to form vicinal diols | Avoids toxic heavy metals (e.g., Osmium), enables synthesis of chiral products. | semanticscholar.orgthegoodscentscompany.com |

| Ruthenium Complexes | Isomerization of allyl ethers (related to alcohol synthesis) | High activity and selectivity in solvent-free conditions. | researchgate.net |

Waste Minimization and Atom Economy Studies

Green chemistry emphasizes not just the yield of a reaction but also the efficiency with which reactant atoms are incorporated into the final product. Two key metrics for evaluating this are Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edu % Atom Economy = (MW of desired product / Σ MW of all reactants) x 100

Addition reactions, such as the dihydroxylation of but-1-ene to form butane-1,2-diol, are ideal from an atom economy perspective, as all atoms from the reactants are incorporated into the product, resulting in a 100% theoretical AE. beilstein-journals.orgnih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economies. For example, the synthesis of 1-bromobutane (B133212) from butan-1-ol using sodium bromide and sulfuric acid has a theoretical atom economy of only about 50%, as sodium bisulfate and water are formed as byproducts. beilstein-journals.org

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of a process's environmental impact by quantifying the actual amount of waste produced. mdpi.com E-Factor = Total mass of waste (kg) / Mass of product (kg)

The E-Factor accounts for everything that does not end up in the final product, including solvent losses, reaction byproducts, and leftover reactants. mdpi.comvcu.edu The ideal E-Factor is 0. Typical E-Factors vary significantly across different sectors of the chemical industry, from <5 for bulk chemicals to potentially >100 for pharmaceuticals. vcu.edu For processes like butanol production from biomass, minimizing the E-factor involves efficient downstream processing to recover the product from dilute aqueous solutions and valorizing byproducts. nih.govnih.gov

Environmental Fate and Degradation Research

Butan-1-ol: Butan-1-ol is considered to be readily biodegradable in both aquatic and terrestrial environments. beilstein-journals.org Its presence in surface waters can, however, lead to oxygen depletion due to the high rate of microbial consumption. beilstein-journals.org The aerobic degradation pathway for butan-1-ol is analogous to that of other short-chain alcohols. The process is initiated by alcohol dehydrogenase enzymes, which oxidize the primary alcohol group to an aldehyde (butyraldehyde). This is followed by further oxidation by aldehyde dehydrogenase to form the corresponding carboxylic acid (butyric acid). Butyric acid can then be activated to butyryl-CoA and enter the β-oxidation pathway, where it is broken down into acetyl-CoA, which subsequently enters the citric acid cycle for complete mineralization to CO₂ and H₂O.

Butane-1,2-diol: Butane-1,2-diol is also expected to be biodegradable. nih.gov While a complete, universally documented microbial degradation pathway is less established than for butan-1-ol, the initial steps have been elucidated. Studies have shown that various dehydrogenase enzymes, such as (2R, 3R)- and (2S, 3S)-butanediol dehydrogenases, can efficiently oxidize butane-1,2-diol to 1-hydroxy-2-butanone. nih.gov This enzymatic conversion represents a critical first step in its metabolism.